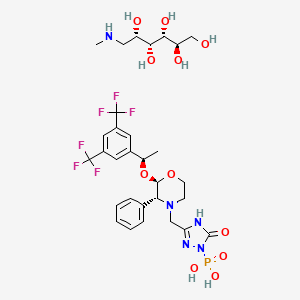
(1'R,2S,3S)-Defluoro Fosaprepitant Dimeglumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Industrial Production Methods
Industrial production of (1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the specific reaction but typically involve controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of ketones or aldehydes, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It is used in the development of antiemetic drugs to prevent nausea and vomiting in chemotherapy patients.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine involves its binding to the neurokinin-1 (NK-1) receptors in the brain. This binding inhibits the action of substance P, a neuropeptide involved in the vomiting reflex. By blocking the NK-1 receptors, the compound effectively prevents nausea and vomiting.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fosaprepitant: An isomer of (1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine, also a selective NK-1 receptor antagonist.
Aprepitant: Another NK-1 receptor antagonist used as an antiemetic drug.
Rolapitant: A long-acting NK-1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness
(1’R,2S,3S)-Defluoro Fosaprepitant Dimeglumine is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers and other similar compounds. This uniqueness can potentially lead to variations in its efficacy and safety profile, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C30H40F6N5O11P |
|---|---|
Molekulargewicht |
791.6 g/mol |
IUPAC-Name |
[3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19-,20-;4-,5+,6+,7+/m10/s1 |
InChI-Schlüssel |
BLKGRNBEVDABEV-DLUARILYSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
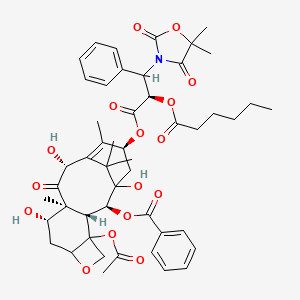
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
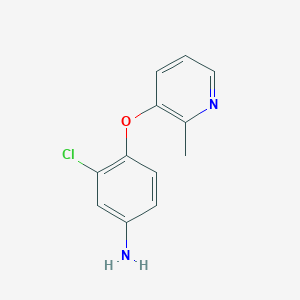
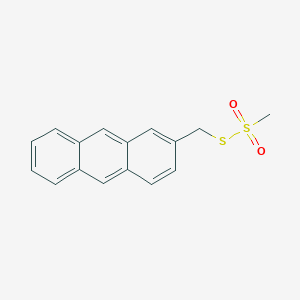
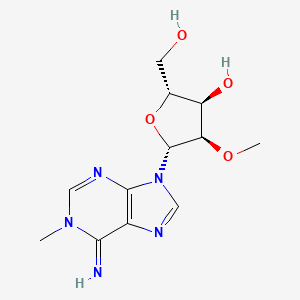
![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
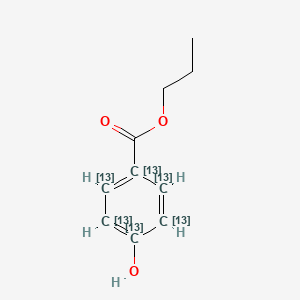
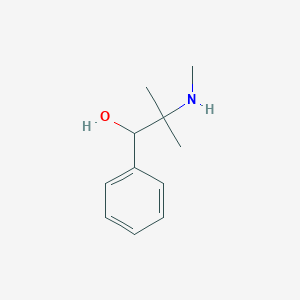
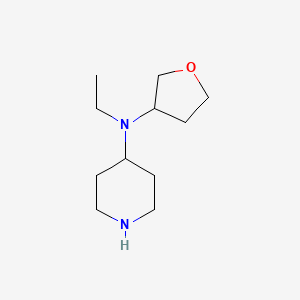
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

